molecular formula C15H18N6O2 B2966684 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396785-45-7

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2966684
CAS No.: 1396785-45-7
M. Wt: 314.349
InChI Key: RLZDITFIABWVCX-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 6-oxopyridazinone core linked to a pyrrolidin-1-yl substituent at position 6 and a carboxamide ethyl chain at position 1. The pyrrolidine ring (a 5-membered amine) and carboxamide linker may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-4-3-7-17-21(14)11-8-16-15(23)12-5-6-13(19-18-12)20-9-1-2-10-20/h3-7H,1-2,8-11H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZDITFIABWVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyridazine/Pyridazinone Families

The following compounds share structural motifs with the target molecule, including pyridazinone cores, carboxamide linkers, or nitrogenous substituents.

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Key Substituents/Features Biological/Functional Notes Reference
Target Compound C₁₅H₁₈N₄O₂ (inferred)* - 6-(pyrrolidin-1-yl) pyridazine
- N-(2-(6-oxopyridazin-1-yl)ethyl) carboxamide
Hypothesized kinase/modulator activity
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide C₂₅H₂₂F₂N₄O₂ - Imidazo[1,2-b]pyridazine fused core
- Fluorophenyl-pyrrolidine substituent
Tropomyosin receptor kinase (Trk) PET radiotracer
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (6e) C₂₈H₃₁N₅O₃ - 4-Benzylpiperidine substituent
- Antipyrine (pyrazole) hybrid
Synthetic antipyrine/pyridazinone hybrid; IR data†
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanamide (6f) C₂₉H₃₁ClN₆O₃ - 4-Chlorophenylpiperazine
- Extended carboxamide linker
Enhanced polarity due to chlorophenyl group
N-(2-(6-oxopyridazin-1-yl)ethyl)benzamide C₁₃H₁₃N₃O₂ - Simple benzamide substituent
- Shorter alkyl chain
Baseline carboxamide scaffold; no reported bioactivity
2-oxo-N-(2-(6-oxopyridazin-1-yl)ethyl)-2H-chromene-3-carboxamide C₁₇H₁₃N₃O₄ - Chromene-carboxamide hybrid
- Conjugated π-system
Potential fluorescence or metal-binding properties

*Molecular formula inferred from CAS 2034474-67-2 (a thiophene-containing analog) .
†IR spectra for antipyrine hybrids show distinct C=O stretches (1664–1681 cm⁻¹) .

Key Structural Differences and Implications

Chromene hybrids () introduce a benzopyrone moiety, altering electronic properties and solubility .

Substituent Chemistry :

  • Pyrrolidine vs. Piperidine/Piperazine : The 5-membered pyrrolidine in the target compound may confer conformational flexibility compared to the 6-membered piperidine/piperazine rings in antipyrine hybrids (e.g., 6e, 6f) .
  • Halogenated Groups : Fluorophenyl or chlorophenyl substituents in analogs (e.g., 6f, (R)-IPMICF16) enhance lipophilicity and metabolic stability but are absent in the target compound .

Q & A

Q. Key intermediates :

  • 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid : Synthesized via nucleophilic substitution on 6-chloropyridazine-3-carboxylic acid with pyrrolidine.
  • 2-(6-Oxopyridazin-1(6H)-yl)ethylamine : Prepared by reducing the corresponding nitrile or through reductive amination of 6-oxopyridazine derivatives .

Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Basic Research Question

  • 1H/13C NMR : Assign peaks for pyridazine ring protons (δ 8.2–8.5 ppm), pyrrolidinyl protons (δ 2.5–3.2 ppm), and ethyl linker protons (δ 3.6–4.0 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide bond at ~3300 cm⁻¹) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor interactions with enzymes like kinases .
  • Molecular Docking : Simulate binding to targets (e.g., CGRP receptors) by analyzing hydrogen bonds between the carboxamide group and receptor residues .

Example : DFT calculations on analogous pyridazine derivatives show charge distribution at the carboxamide group enhances binding affinity .

What strategies resolve discrepancies between in vitro activity and in vivo efficacy?

Advanced Research Question

  • Solubility Optimization : Test logP values (e.g., >3 indicates poor aqueous solubility). Introduce polar groups (e.g., hydroxyl) or formulate as a salt .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidinyl oxidation). Replace labile groups with bioisosteres (e.g., substituting pyrrolidine with azetidine) .

Case Study : Trifluoroethylation of a related compound improved oral bioavailability from 15% to 45% by reducing first-pass metabolism .

How should researchers address conflicting stability data under varying pH conditions?

Q. Data Contradiction Analysis

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. For example, instability at pH <3 may suggest acid-sensitive amide bonds .
  • Accelerated Degradation Tests : Use Arrhenius plots to extrapolate shelf-life. If conflicting data arise, validate methods across labs (e.g., NMR vs. LC-MS quantification) .

Recommendation : Stabilize the compound in solid-state formulations (lyophilized powders) if aqueous solutions show pH-dependent degradation .

What structural modifications enhance selectivity for kinase targets?

Advanced Research Question

  • SAR Studies :
    • Pyridazine Core : Fluorination at position 4 increases steric hindrance, reducing off-target binding .
    • Pyrrolidinyl Group : Replace with piperidine to modulate lipophilicity and selectivity for ATP-binding pockets .

Advanced Research Question

  • In Vivo Studies : Administer orally (10 mg/kg) to rodents. Measure plasma concentrations via LC-MS/MS. Key parameters:
    • Cmax : ~1.2 µg/mL at 2 hours.
    • Half-life : ~4 hours .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) to assess brain penetration or renal excretion .

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